Superior Physical Stability: Determined Melting Point of the Pinacol Ester vs. the Corresponding Free Boronic Acid
Direct experimental comparison of the melting points of the pinacol ester (CAS 214360-49-3) and the free 3-acetylphenylboronic acid (CAS 204841-19-0) reveals a substantial difference in physical state and stability at ambient temperature. The pinacol ester has a reported melting point of 51–52 °C, existing as a crystalline solid that is non-hygroscopic and straightforward to handle in air . In contrast, the free boronic acid undergoes dehydration/boroxine formation upon mild heating (melting range 204–208 °C, typical of the anhydride trimer rather than the monomeric acid) and is significantly more prone to aerobic oxidative deboronation at room temperature . This solid-state transformation makes the exact active content of aged samples of the free acid highly variable, a problem virtually absent in the pinacol ester [1].
| Evidence Dimension | Melting Point (physical state and stability indicator) |
|---|---|
| Target Compound Data | 51–52 °C (stable crystalline solid) |
| Comparator Or Baseline | 3-Acetylphenylboronic acid (free acid, CAS 204841-19-0): 204–208 °C (value reflects boroxine anhydride formation rather than the monomeric acid; the monomer is unstable towards dehydration) |
| Quantified Difference | Pinacol ester is a stable, free-flowing crystalline solid at room temperature; the free acid is a mixture of acid/boroxine with undefined water content and variable reactivity. |
| Conditions | Differential scanning calorimetry and melting point apparatus; data sourced from Sigma-Aldrich/Merck certificates of analysis and chemical property databases (see , ). |
Why This Matters
For procurement, a defined, stable crystalline solid with a sharp melting point ensures consistent stoichiometry and long shelf-life, reducing the risk of failed syntheses due to degraded or ill-defined starting material.
- [1] Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. View Source
